Altretamine Altretamine Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992)
Hexamethylmelamine is a triamino-1,3,5-triazine.
An alkylating agent proposed as an antineoplastic. It also acts as a chemosterilant for male houseflies and other insects.
Altretamine is an Alkylating Drug. The mechanism of action of altretamine is as an Alkylating Activity.
Altretamine is an orally administered alkylating agent, formerly known as hexamethylmelamine, which is currently used as a secondary therapy for advanced ovarian carcinoma. Altretamine therapy has been associated with low rates of serum enzyme elevations during therapy and with rare instances of acute, clinically apparent injury.
Altretamine is a synthetic cytotoxic s-triazine derivative similar in structure to alkylating agent triethylenemelamin with antineoplastic activity. Although the precise mechanism by which altretamine exerts its cytotoxic effect is unknown, N-demethylation of altretamine may produce reactive intermediates which covalently bind to DNA, resulting in DNA damage. (NCI04)
Altretamine can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
A hexamethyl-2,4,6-triamine derivative of 1,3,5-triazine.
Brand Name: Vulcanchem
CAS No.: 645-05-6
VCID: VC20750617
InChI: InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3
SMILES: CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
Molecular Formula: C9H18N6
Molecular Weight: 210.28 g/mol

Altretamine

CAS No.: 645-05-6

Cat. No.: VC20750617

Molecular Formula: C9H18N6

Molecular Weight: 210.28 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Altretamine - 645-05-6

CAS No. 645-05-6
Molecular Formula C9H18N6
Molecular Weight 210.28 g/mol
IUPAC Name 2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine
Standard InChI InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3
Standard InChI Key UUVWYPNAQBNQJQ-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
Canonical SMILES CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
Appearance White to off-white solid powder.
Colorform Needles from absolute ethanol
Solid
Melting Point 172-174 °C
172 - 174 °C

Chemical Properties and Structure

Chemical Composition and Structure

Altretamine is a synthetic s-triazine derivative with the chemical formula C₉H₁₈N₆ and a molecular weight of 210.285 g/mol . Its IUPAC name is N,N,N',N',N'',N''-hexamethyl-1,3,5-triazine-2,4,6-triamine, also referred to as 2,4,6-Tris(dimethylamino)-1,3,5-triazine . The compound features a six-membered heterocyclic triazine ring with three nitrogen atoms in alternating positions, each of the three carbon positions bearing a dimethylamino group .

Physical Properties

Altretamine appears as a white crystalline powder with a melting point of approximately 172°± 1°C according to pharmaceutical specifications, or 444.35 K (171.2°C) according to more precise scientific measurements . The enthalpy of fusion has been measured as 5.500 kcal/mol at 444.4 K using Differential Scanning Calorimetry (DSC) . The compound exhibits high protein binding of approximately 94% .

Table 1: Key Physical and Chemical Properties of Altretamine

PropertyValue
Chemical FormulaC₉H₁₈N₆
Molecular Weight210.285 g/mol
Melting Point444.35 K (171.2°C)
Protein Binding94%
Elimination Half-life4.7–10.2 hours
Physical AppearanceWhite crystalline powder

Pharmacological Characteristics

Mechanism of Action

The precise mechanism by which altretamine exerts its anti-cancer effect remains incompletely understood despite decades of clinical use . Although structurally resembling alkylating agents, in vitro tests for classical alkylating activity have been negative . Current understanding suggests that altretamine damages tumor cells through metabolic activation processes .

The drug is believed to function through the production of formaldehyde, a weakly alkylating species generated through CYP450-mediated N-demethylation . When administered orally, altretamine undergoes extensive first-pass metabolism, producing primarily mono- and didemethylated metabolites . Further demethylation reactions occur within tumor cells, releasing formaldehyde in situ before eventual urinary excretion .

Pharmacokinetics and Metabolism

Altretamine is administered exclusively via the oral route as 50mg capsules and undergoes extensive hepatic metabolism . Its primary metabolites include pentamethylmelamine and tetramethylmelamine, which result from sequential demethylation processes . The drug exhibits an elimination half-life ranging from 4.7 to 10.2 hours, which supports its administration in divided doses throughout the day .

Clinical Applications

Clinical Efficacy

A significant Phase II clinical trial evaluated oral altretamine in 71 patients with ovarian carcinoma who had achieved complete clinical remission with CA125 levels below 35 U/mL after initial or second-line chemotherapy and subsequently relapsed after more than 6 months . Response rates were assessed using both standard European Organization for Research and Treatment of Cancer (EORTC) criteria and CA125 measurement-based criteria .

Table 2: Response Rates to Altretamine in Phase II Trial

The median duration of response was 8 months, representing a clinically meaningful period of disease control for patients with recurrent ovarian cancer, who typically have limited treatment options and poor prognosis .

Dosing and Administration

Standard Dosing Protocols

The standard recommended dosage of altretamine for recurrent ovarian cancer is 260 mg/m² per day, administered orally in divided doses every 6 hours for 14-21 days of a 28-day cycle . This regimen allows for recovery from potential adverse effects between treatment cycles. The drug is available as 50mg oral capsules .

Dosage Modifications

Dosage adjustments may be necessary based on patient tolerance and adverse effects. Specific guidelines for dosage modifications include temporarily holding treatment and restarting at a reduced dose of 200 mg/m²/day if any of the following develop :

  • Gastrointestinal intolerance unresponsive to symptomatic treatment

  • White blood cell count less than 2000/mm³ or granulocytes less than 1000/mm³

  • Platelets less than 75,000/mm³

  • Progressive neurotoxicity

No specific dose adjustments are required for patients with renal or hepatic impairment according to available data .

Table 3: Standard Dosing and Modifications for Altretamine

ParameterRecommendation
Standard Dose260 mg/m²/day PO divided q6hr for 14-21 days of a 28-day cycle
Reduced Dose200 mg/m²/day (for toxicity)
Dosing Form50 mg oral capsules
Renal/Hepatic ImpairmentNo dose adjustment required

Administration Guidelines

Altretamine should be administered under the supervision of an experienced cancer chemotherapy physician . Regular monitoring of blood counts and neurological status is essential during treatment. In clinical trials, management of adverse gastrointestinal effects was achieved with combinations of antiemetic medications, with one study utilizing domperidone, dexamethasone, and chlorpromazine at night to control symptoms in most patients .

FrequencyAdverse EffectsIncidence
Common (>10%)Anemia33%
Nausea/vomiting33%
Peripheral sensory neuropathy31%
Thrombocytopenia31%
Less Common (1-10%)Alkaline phosphatase increased9%
Leukopenia5%
Anorexia1%
Seizures1%
Rare (<1%)Alopecia, Rash, Depression, Dizziness, Hepatotoxicity, Vertigo<1%

Contraindications and Warnings

Altretamine carries specific contraindications and warnings that must be considered prior to initiating therapy . The drug is contraindicated in patients with:

  • Hypersensitivity to the drug

  • Pre-existing severe bone marrow suppression

  • Severe neurologic toxicity

Black box warnings include the need for administration under experienced physician supervision, potential for bone marrow suppression necessitating routine peripheral blood counts before and during therapy, and risk of neurotoxicity requiring regular neurologic examinations .

Drug Interactions

Caution is advised when administering altretamine concurrently with monoamine oxidase inhibitors, particularly in patients over 60 years of age, due to the risk of orthostatic hypotension . Co-administration with other myelosuppressive agents may potentiate bone marrow toxicity, and combination with neurotoxic medications may exacerbate neurological adverse effects .

Market Analysis

Current Market Status and Projections

According to market research, the global altretamine market was valued at USD 141.33 million in 2024 and is projected to reach USD 182.4 million by 2030, representing a compound annual growth rate (CAGR) of 4.3% . This growth is driven by several factors including advancements in cancer research, increased healthcare spending, and rising awareness and diagnosis of ovarian cancer globally .

Table 5: Altretamine Market Analysis

ParameterValue
Market Value (2024)USD 141.33 million
Projected Market Value (2030)USD 182.4 million
Compound Annual Growth Rate (CAGR)4.3%

Market Dynamics

The altretamine market is described as moderately competitive, with potential for strategic partnerships, licensing agreements, and mergers aimed at enhancing research capabilities and market outreach . Companies in this space are focusing on innovation in treatment regimens and improving patient outcomes .

Growth opportunities include development of combination therapies, expansion into new geographic markets with unmet medical needs, and research on applications for other cancer types . Market limitations include the drug's adverse effect profile, competition from newer chemotherapeutic agents, stringent regulatory requirements, high development costs, and market entry barriers in emerging economies due to varying reimbursement policies .

Regulatory Status

Approval History

Altretamine received approval from the U.S. Food and Drug Administration in 1990 for its current indication in ovarian cancer . Since that time, it has maintained its position in the treatment algorithm for recurrent disease, though primarily as a later-line option rather than first-line therapy .

Current Regulatory Requirements

Administration of altretamine requires supervision by physicians experienced in cancer chemotherapy . Regulatory guidance emphasizes the importance of regular monitoring for hematologic and neurologic toxicity, with specific recommendations for peripheral blood counts and neurologic examinations throughout the treatment course .

Future Perspectives

Research Opportunities

Areas for potential innovation and future research with altretamine include:

  • Development of improved drug formulations, such as targeted delivery systems

  • Enhanced oral formulations with better bioavailability and reduced toxicity

  • Investigation of novel combination regimens with newer targeted therapies or immunotherapies

  • Identification of biomarkers that may predict response to therapy

Challenges and Limitations

Challenges facing the further development and utilization of altretamine include:

  • Incomplete understanding of its precise mechanism of action

  • Significant adverse effect profile, particularly neurotoxicity and gastrointestinal effects

  • Competition from newer agents with improved efficacy or reduced toxicity

  • Limited marketing potential due to its positioning as a salvage therapy rather than first-line treatment

Clinical Management Considerations

Patient Selection

Patient selection for altretamine therapy should consider factors that may predict response, including:

  • Treatment-free interval, with longer intervals associated with higher response rates

  • Prior response to platinum-based therapy

  • Patient performance status and ability to tolerate potential toxicities

  • Patient preference regarding oral versus intravenous administration

Supportive Care

Management of altretamine-associated toxicities is an important component of clinical care. Strategies include:

  • Prophylactic antiemetic therapy to prevent nausea and vomiting

  • Regular monitoring of blood counts with appropriate interventions for myelosuppression

  • Neurological assessments to detect early signs of neurotoxicity

  • Dose modifications as needed to manage toxicities while maintaining therapeutic efficacy

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